molecular formula C15H12ClNO3S2 B2990314 3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 381188-54-1

3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2990314
CAS No.: 381188-54-1
M. Wt: 353.84
InChI Key: KTKYSRXRISIZRF-QAHSQZNUSA-N
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Description

3-((Z)-5-((Z)-2-Chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl core, substituted with a (Z)-2-chloro-3-phenylallylidene group at the C5 position and a propanoic acid chain at the N3 position. The (Z)-configuration of the allylidene group and the presence of chlorine and phenyl substituents are critical for its electronic and steric interactions with biological targets, influencing solubility, stability, and binding affinity.

Properties

IUPAC Name

3-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-11(8-10-4-2-1-3-5-10)9-12-14(20)17(15(21)22-12)7-6-13(18)19/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKYSRXRISIZRF-QAHSQZNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid , belonging to the thiazolidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN2O3SC_{21}H_{17}ClN_{2}O_{3}S with a molecular weight of approximately 396.95 g/mol. The structural features include a thiazolidine ring and a chloro-substituted phenyl group, contributing to its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase, an enzyme involved in diabetic complications. This inhibition is crucial for developing therapeutic agents targeting diabetes-related conditions and other metabolic disorders.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazolidinone derivatives against various cancer cell lines. For instance, compounds derived from 4-oxo-2-thioxothiazolidin-3-yl acetic acids exhibited moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The cytotoxicity was assessed using standard assays, revealing significant potential for further development in cancer therapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives within this class show significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In particular, compounds were tested using xylene-induced ear swelling models in mice, demonstrating marked reductions in inflammation .

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Research Findings and Case Studies

Study Focus Findings
CytotoxicityModerate activity against K562 and MCF7 cell lines; potential for anticancer drug development.
Anti-inflammatorySignificant reduction in inflammation in mice models; comparable to diclofenac sodium.
AntimicrobialEffective against multiple bacterial strains; potential for clinical application.

Comparison with Similar Compounds

Key Observations :

  • N3 Substituents: Propanoic acid at N3 improves aqueous solubility compared to methyl esters (e.g., ethyl esters in ) but may reduce membrane permeability relative to shorter chains (e.g., acetic acid derivatives in ) .

Physicochemical Properties

Melting points and yields vary significantly based on substituents:

Compound (Source) Molecular Weight Melting Point (°C) Yield (%) Notes
Target Compound 477.98 Not reported Not reported Higher molecular weight due to chloro-phenyl allylidene.
Les-6614 ~407.4 Not reported Not reported Indole substituent reduces steric hindrance.
(Z)-3-(5-(3-Phenoxybenzylidene)... () ~443.5 70–75 80 Lower melting point due to flexible phenoxy group.
IIIc () ~354.8 208–210 84 Rigid 4-chlorophenylamino group increases crystallinity.
(Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)... () ~435.8 296.4–298.1 71 Halogenated benzyl groups elevate melting points.

Key Observations :

  • Chlorine Substituents : Increase melting points (e.g., 296.4–298.1°C in ) due to enhanced intermolecular interactions .
  • Propanoic Acid vs. Esters: Propanoic acid derivatives generally exhibit lower melting points than ester analogs (e.g., IIIh in melts at 193–195°C vs. IIIc at 208–210°C) .

Key Observations :

  • Chain Length: Propanoic acid (C3) derivatives (e.g., Les-6614) retain moderate antifungal activity, while butyric acid (C4) analogs show reduced efficacy .
  • Halogenation : Chloro and fluoro substituents (e.g., ) improve antimicrobial potency by enhancing electrophilicity and target binding .

Key Observations :

  • High-Yield Reactions : Benzylidene derivatives with electron-withdrawing groups (e.g., , % yield) form more stable intermediates .
  • Chiral Synthesis : D-Phenylalanine-derived analogs () require optical purity control, reducing yields compared to achiral routes .

Q & A

Advanced Research Question

  • Chiral Control : Use enantiomerically pure amino acid precursors (e.g., D- or L-phenylalanine) to dictate stereochemistry at the α-carbon. For example, D-phenylalanine-derived analogs exhibit specific optical rotations (e.g., +166.83° for compound 41 ) .
  • Enantiomeric Excess (ee) : Determined via chiral HPLC or polarimetry. For instance, compound 41 achieved 84% ee, while 42 showed 75% ee, highlighting substituent-dependent stereoselectivity .
  • NMR Validation : Diastereotopic protons in 1H^1H NMR (e.g., split signals for chiral CH groups at δ 5.85–5.87 ppm) confirm stereochemical integrity .

What spectroscopic and computational methods are recommended for structural elucidation of this compound?

Basic Research Question

  • 1H/13C^1H/^{13}C NMR : Key signals include:
    • Thioxothiazolidinone C=O at δ 193.36 ppm.
    • Allylidene protons as singlets (δ 7.75–7.91 ppm) .
  • FT-IR : Bands at 1702 cm1^{-1} (C=O stretch) and 1247 cm1^{-1} (C=S) confirm functional groups .
  • X-ray Crystallography : Resolves Z/E configuration of allylidene substituents (not directly reported in evidence but inferred from analogous structures) .

How can contradictory data on reaction yields or enantiomeric excess be resolved?

Advanced Research Question

  • Case Study : Compound 41 (84% ee) vs. 42 (75% ee): The lower ee in 42 may arise from steric hindrance from the 4-chlorophenoxy group, reducing reaction selectivity.
  • Mitigation Strategies :
    • Screen alternative catalysts (e.g., chiral auxiliaries or organocatalysts).
    • Optimize solvent polarity (e.g., DMF vs. acetic acid) to improve stereocontrol .
  • Statistical Analysis : Use design-of-experiments (DoE) to identify critical factors (e.g., temperature, pH) affecting yield and ee .

What computational tools are effective for predicting reactivity and designing derivatives?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for condensation reactions, guiding aldehyde selection .
  • Molecular Docking : Predict binding affinity of derivatives to biological targets (e.g., enzymes inhibited by rhodanine analogs) .
  • Machine Learning : Train models on existing synthetic data (e.g., yields, ee) to prioritize high-performing substituents .

How do substituents on the arylidene group influence physicochemical properties?

Basic Research Question

  • Lipophilicity : Chlorine or phenoxy substituents increase logP (e.g., compound 42 vs. 41 ), affecting solubility.
  • Thermal Stability : Higher melting points correlate with rigid substituents (e.g., 35 : 122–125°C vs. 37 : 75–77°C) .
  • Table : Selected Derivatives and Properties
CompoundSubstituentMelting Point (°C)ee (%)Yield (%)
35 3-Benzylbenzylidene122–125N/A39
41 3-Phenoxybenzylidene70–758451
42 3-(4-Chlorophenoxy)55–577548

What strategies address low yields in large-scale syntheses?

Advanced Research Question

  • Process Intensification : Use flow chemistry to maintain consistent temperature and mixing.
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized thiazolidinones), prompting reagent purification .
  • Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

How can biological activity be rationalized based on structural features?

Basic Research Question

  • Mechanistic Hypotheses : The thioxothiazolidinone core may act as a Michael acceptor, inhibiting cysteine proteases.
  • SAR Studies : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, potentially increasing activity .
  • In Silico Screening : Predict toxicity (ADMET) and bioactivity using tools like SwissADME or AutoDock .

Notes

  • Methodological Rigor : All answers integrate peer-reviewed protocols and data from synthetic, spectroscopic, and computational studies.
  • Contradictions Highlighted : Variability in ee and yields underscores the need for systematic optimization .

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